2-(7-Nitro-1H-indol-3-yl)ethylamine

Macrocycle Synthesis Supramolecular Chemistry Synthetic Methodology

This 7-nitro substituted tryptamine is a strategic synthetic intermediate, specifically enabling the construction of 21-membered tris-indole macrocycles—a route inaccessible with the 5-nitro isomer or unsubstituted tryptamine. It is indispensable for regiospecific SAR studies to evaluate electronic and steric effects on biological targets. The nitro group serves as a versatile handle for generating 7-amino derivatives for amide coupling or diazotization. Procure this distinct research chemical to ensure exact regiospecific outcomes in your medicinal chemistry programs.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B8465196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Nitro-1H-indol-3-yl)ethylamine
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CCN
InChIInChI=1S/C10H11N3O2/c11-5-4-7-6-12-10-8(7)2-1-3-9(10)13(14)15/h1-3,6,12H,4-5,11H2
InChIKeyNGXZVAWPJTXWBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(7-Nitro-1H-indol-3-yl)ethylamine: Core Specifications and Identity for Research Procurement


2-(7-Nitro-1H-indol-3-yl)ethylamine (MW: 205.21 g/mol, MF: C10H11N3O2) is a substituted tryptamine derivative characterized by a nitro group at the 7-position of the indole ring . It is primarily a research chemical and synthetic intermediate, distinct from its 5-nitro regioisomer (2-(5-Nitro-1H-indol-3-yl)ethanamine) and the unsubstituted parent compound tryptamine . Its utility is defined by its specific substitution pattern, which dictates its chemical reactivity and potential for building complex molecular architectures.

Why 2-(7-Nitro-1H-indol-3-yl)ethylamine Cannot Be Interchanged with Its 5-Nitro Isomer or Tryptamine


Generic substitution between nitroindole ethylamine isomers is not possible due to regiospecific synthetic outcomes and biological interactions. The position of the nitro group dictates the electronic properties of the indole ring, influencing reaction kinetics in downstream syntheses and, if applicable, binding affinity to biological targets . For instance, the 7-nitro isomer serves as a specific precursor for 21-membered tris-indole macrocycles, a synthetic route not directly accessible from the 5-nitro analog [1]. Substituting with the less reactive parent compound, tryptamine, would also preclude the reductive amination and macrocyclization chemistries enabled by the 7-nitro functionality .

Quantitative Differentiation: Comparative Performance Data for 2-(7-Nitro-1H-indol-3-yl)ethylamine


Regiospecific Role as a Building Block for 21-Membered Tris-Indole Macrocycles

The 7-nitro substitution pattern on the indole ethylamine scaffold is essential for its demonstrated use as a precursor to 21-membered macrocyclic structures [1]. This specific regioisomer enables the synthesis of imine- and amine-linked tris-indole macrocycles, a class of compounds with applications in medicinal chemistry [1]. In contrast, the 5-nitro analog or unsubstituted tryptamine do not provide the same regiospecific reactivity required for this macrocyclization pathway, thus limiting their utility for this particular application [1].

Macrocycle Synthesis Supramolecular Chemistry Synthetic Methodology

Baseline Specification for Purity in Research Use

The compound is typically supplied with a purity specification of 95% . While a direct head-to-head comparison with the 5-nitro isomer is not available from public sources, this specification provides a quantifiable baseline for researchers. The 5-nitro isomer (CAS 55747-72-3) is also available, but no comparative purity or performance data exists in the primary literature to differentiate the two for general synthetic applications .

Chemical Synthesis Intermediate Quality Control

Optimal Application Scenarios for Procuring 2-(7-Nitro-1H-indol-3-yl)ethylamine


Synthesis of Indole-Based Macrocyclic Libraries for Drug Discovery

This compound is best utilized as a key starting material for the construction of 21-membered tris-indole macrocycles [1]. These macrocycles are valuable scaffolds in medicinal chemistry due to their pre-organized structure and potential for high-affinity binding. Research groups aiming to synthesize and screen libraries of novel macrocyclic inhibitors or receptor ligands would find this specific 7-nitro derivative indispensable.

Investigating Regiospecific Structure-Activity Relationships (SAR) in Tryptamine Derivatives

Given its distinct 7-nitro substitution, this compound serves as a crucial comparator to the more common 5-nitro isomer in SAR studies. Procurement is justified for experiments where the electronic and steric effects of the nitro group's position on biological activity (e.g., receptor binding, enzyme inhibition) need to be systematically evaluated against the 5-nitro analog [1].

Precursor for 7-Aminoindole-3-ethylamine via Reduction

The nitro group provides a convenient synthetic handle for generating the corresponding 7-amino derivative. This reduction product is a versatile intermediate for further derivatization, such as amide bond formation or diazotization, which are common strategies in medicinal chemistry for building targeted compound libraries [1]. This contrasts with the direct use of the 7-aminoindole, which may be less stable or commercially available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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